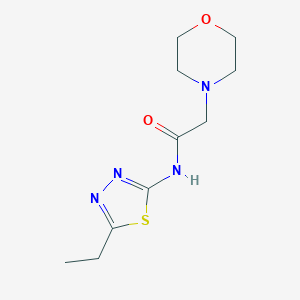
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol can yield the desired thiadiazole derivative . Another approach involves the chemoselective cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides in the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives with enhanced biological properties.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s thiadiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and cell death in cancer cells .
Comparación Con Compuestos Similares
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can be compared with other thiadiazole derivatives to highlight its unique properties. Some similar compounds include:
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A thiadiazole derivative with potential antimicrobial activity.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES):
The unique structure of this compound, particularly the presence of the morpholine and ethyl groups, distinguishes it from other thiadiazole derivatives and contributes to its specific biological activities.
Propiedades
Número CAS |
132304-37-1 |
|---|---|
Fórmula molecular |
C10H16N4O2S |
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
Clave InChI |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Key on ui other cas no. |
132304-37-1 |
Sinónimos |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















